alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride
Overview
Description
“alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride” is a chemical compound with the molecular formula C12H20ClNO . It is a complex organic compound that is used in various applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C12H20ClNO . The specific structure details are not available in the retrieved resources.Physical and Chemical Properties Analysis
“this compound” has specific physical and chemical properties determined by its molecular structure . The specific property details are not available in the retrieved resources.Scientific Research Applications
Catalytic and Enantioselective Reactions
- Enantioselective Passerini-Type Reactions: Alpha-additions of isocyanides to aldehydes, using a catalytic system, have been demonstrated for the synthesis of alpha-hydroxy tert-butyl amides and alpha-hydroxy methyl esters. This showcases the utility in enantioselective synthesis (Denmark & Fan, 2003); (Denmark & Fan, 2005).
Genotoxicity Assessment
- DNA Damage Induction Study: Methyl-tert-butyl ether (MTBE) and related compounds, like benzene and xylenes, have been studied for their potential to induce DNA damage in human lymphocytes, an important consideration in evaluating the safety of such chemicals (Chen et al., 2008).
Monoclonal Antibody Production
- Development of Specific Antibodies: A study describes the generation of a monoclonal antibody against the beta-adrenergic agonist ractopamine hydrochloride, showcasing the relevance of such compounds in biochemical research and pharmaceutical applications (Shelver et al., 2000).
Chemical Modification and Functionalization
- Functionalization of Cyclodextrins: Research on capping reagents like bis(bis(aryl)chloromethyl)benzenes for cyclodextrins highlights the potential of such compounds in modifying and enhancing the properties of cyclodextrins, which have wide applications in drug delivery and material science (Armspach et al., 2005).
Photochemical Studies
- Photochemical Behavior Analysis: The investigation of compounds like α,α-dichloro-o-methylacetophenone for their photochemical reactions provides insights into their potential applications in photochemistry and materials science (Park & Jeong, 2009).
Study of Epimerization Reactions
- Epimerization in Organic Solvents: Understanding the epimerization of certain stereoisomers in solvents like ethanol and methanol is crucial for ensuring analytical integrity in chemical analysis and bioassays, particularly for substances like cypermethrin (Nillos et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to ephedrine , which primarily targets the adrenergic receptors in the nervous system. These receptors play a crucial role in the fight-or-flight response by controlling the release of adrenaline and noradrenaline in the body.
Mode of Action
Based on its structural similarity to ephedrine , it can be inferred that it may act as an agonist at the adrenergic receptors, triggering a response that mimics the action of adrenaline and noradrenaline.
Pharmacokinetics
Based on its structural similarity to ephedrine , it can be inferred that it is likely to be well absorbed in the body, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMBOQURAYUHGJ-ZVWHLABXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342607 | |
Record name | (1R,2S)-2-(Methylamino)-1-phenyl-1-pentanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422513-91-4 | |
Record name | (1R,2S)-2-(Methylamino)-1-phenyl-1-pentanol hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.